molecular formula C18H24ClNO4 B184981 1-(Tert-butoxycarbonyl)-4-(4-chlorobenzyl)piperidine-4-carboxylic acid CAS No. 170284-71-6

1-(Tert-butoxycarbonyl)-4-(4-chlorobenzyl)piperidine-4-carboxylic acid

Cat. No. B184981
M. Wt: 353.8 g/mol
InChI Key: MRYZLPQGWRXSTE-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)-4-(4-chlorobenzyl)piperidine-4-carboxylic acid (TBCPCA) is an organic compound that has been studied extensively in the past few decades due to its potential applications in the laboratory and in the field of biochemistry and physiology. This compound is a carboxylic acid, meaning it contains a carboxyl group (COOH) as part of its structure. It also contains an aromatic ring, a tert-butoxycarbonyl group, and a 4-chlorobenzyl group, which gives it its unique properties. TBCPCA has been used in a variety of laboratory experiments, and has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

  • Dipeptide Research : One study describes a dipeptide containing a pipecolic acid unit, similar in structure to 1-(Tert-butoxycarbonyl)-4-(4-chlorobenzyl)piperidine-4-carboxylic acid. This dipeptide adopts a specific type II' beta-turn conformation, showcasing its potential in peptide research and drug design (Didierjean, Boussard, & Aubry, 2002).

  • Amino Acid Analogs : Another research focused on the preparation of a Cα,Cα‐disubstituted amino acid analog of Lysine using a derivative of 1-(Tert-butoxycarbonyl)piperidine-4-carboxylic acid, indicating its utility in synthesizing amino acid derivatives (Hammarström et al., 2005).

  • Asymmetric Synthesis : There has been significant interest in asymmetric syntheses of piperidine derivatives, which include compounds structurally related to 1-(Tert-butoxycarbonyl)-4-(4-chlorobenzyl)piperidine-4-carboxylic acid. Such syntheses yield enantiomerically pure compounds that are important in pharmaceutical research (Xue et al., 2002).

  • Heterocyclic Ketones : Research into the Pfitzinger reaction with N-tert-butoxycarbonyl derivatives of various heterocyclic ketones, akin to 1-(Tert-butoxycarbonyl)piperidine-4-carboxylic acid, has been done to synthesize quinoline-4-carboxylic acids, indicating its utility in organic synthesis and medicinal chemistry (Moskalenko, Boeva, & Boev, 2011).

  • Asymmetric Synthesis of Proteinkinase Inhibitors : There's a study on the asymmetric synthesis of a molecule involving a tert-butoxycarbonyl piperidine moiety, similar to the compound , as a key intermediate for synthesizing proteinkinase inhibitors, which are significant in cancer therapy (Hao et al., 2011).

  • Spiro[indole-3,4′-piperidin]-2-ones Synthesis : A research focused on synthesizing spiro[indole-3,4′-piperidin]-2-ones using a compound structurally similar to 1-(Tert-butoxycarbonyl)piperidine-4-carboxylic acid, indicating its relevance in creating complex heterocyclic systems (Freund & Mederski, 2000).

  • Tert-butoxycarbonylation Reagent : A study discusses the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline as a tert-butoxycarbonylation reagent for acidic proton-containing substrates, highlighting the significance of tert-butoxycarbonyl compounds in organic synthesis (Saito, Ouchi, & Takahata, 2006).

  • D-Lysine Analogue Synthesis : A novel conformationally constrained D-lysine analogue with a piperidine skeleton was synthesized, starting from a compound related to 1-(Tert-butoxycarbonyl)piperidine-4-carboxylic acid, showing its applicability in the synthesis of biologically relevant compounds (Etayo et al., 2008).

properties

IUPAC Name

4-[(4-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO4/c1-17(2,3)24-16(23)20-10-8-18(9-11-20,15(21)22)12-13-4-6-14(19)7-5-13/h4-7H,8-12H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYZLPQGWRXSTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596977
Record name 1-(tert-Butoxycarbonyl)-4-[(4-chlorophenyl)methyl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butoxycarbonyl)-4-(4-chlorobenzyl)piperidine-4-carboxylic acid

CAS RN

170284-71-6
Record name 1-(tert-Butoxycarbonyl)-4-[(4-chlorophenyl)methyl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-(4-chlorobenzyl)piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-methyl ester (1.515 g, 4.117 mmol) in dioxane (20 ml), methanol (10 ml) and water (10 ml) at room temperature was added lithium hydroxide monohydrate (3.455 g, 82.341 mmol). After stirring at 50° C. for 2 days the solution was acidified to pH 6 with 2M HCl and the resulting white precipitate was extracted with diethyl ether (2×100 ml). The organic phases were combined, dried over sodium sulphate and concentrated to dryness, to give the acid as a white solid (1.460 g, 100%). LC-MS (LCT) m/z 376 [M+Na+], Rt 7.62 min.
Quantity
3.455 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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